![molecular formula C46H36N6 B14254496 2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[4,6-bis(4-methylphenyl)-1,3,5-triazine] CAS No. 266349-84-2](/img/structure/B14254496.png)
2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[4,6-bis(4-methylphenyl)-1,3,5-triazine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Bis[4,6-bis(4-methylphenyl)-1,3,5-triazine-2-yl]-1,1’-biphenyl is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound features a biphenyl core substituted with triazine rings, which are further substituted with methylphenyl groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis[4,6-bis(4-methylphenyl)-1,3,5-triazine-2-yl]-1,1’-biphenyl typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the triazine rings, followed by the introduction of the biphenyl core. The reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality. Industrial methods also focus on optimizing the reaction conditions to minimize by-products and enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis[4,6-bis(4-methylphenyl)-1,3,5-triazine-2-yl]-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the triazine rings or the biphenyl core.
Substitution: The methylphenyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
4,4’-Bis[4,6-bis(4-methylphenyl)-1,3,5-triazine-2-yl]-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or a diagnostic tool.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties.
Mechanism of Action
The mechanism by which 4,4’-Bis[4,6-bis(4-methylphenyl)-1,3,5-triazine-2-yl]-1,1’-biphenyl exerts its effects involves interactions with specific molecular targets. The triazine rings and biphenyl core can interact with enzymes, receptors, or other biomolecules, influencing various biochemical pathways. The exact mechanism depends on the context of its application, whether in catalysis, biological systems, or material science.
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylenebis(phenyl isocyanate): Known for its use in polyurethane production.
4,4’-Dimethylbenzophenone: Used in photoinitiators and UV absorbers.
4,4’-Bis(diethylamino)benzophenone: Employed in dye and pigment industries.
Uniqueness
What sets 4,4’-Bis[4,6-bis(4-methylphenyl)-1,3,5-triazine-2-yl]-1,1’-biphenyl apart is its combination of triazine and biphenyl structures, which imparts unique electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability under various conditions.
Properties
CAS No. |
266349-84-2 |
|---|---|
Molecular Formula |
C46H36N6 |
Molecular Weight |
672.8 g/mol |
IUPAC Name |
2-[4-[4-[4,6-bis(4-methylphenyl)-1,3,5-triazin-2-yl]phenyl]phenyl]-4,6-bis(4-methylphenyl)-1,3,5-triazine |
InChI |
InChI=1S/C46H36N6/c1-29-5-13-35(14-6-29)41-47-42(36-15-7-30(2)8-16-36)50-45(49-41)39-25-21-33(22-26-39)34-23-27-40(28-24-34)46-51-43(37-17-9-31(3)10-18-37)48-44(52-46)38-19-11-32(4)12-20-38/h5-28H,1-4H3 |
InChI Key |
CTCNSHNMUOAOFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=NC(=NC(=N5)C6=CC=C(C=C6)C)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,3S,4R)-3-acetyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14254413.png)

phosphane](/img/structure/B14254430.png)
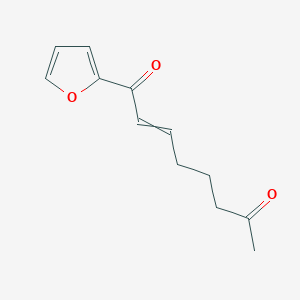
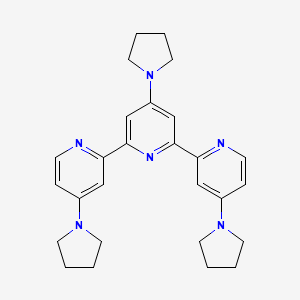
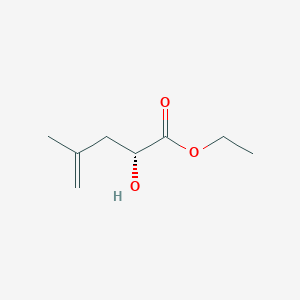
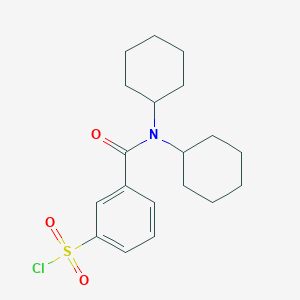
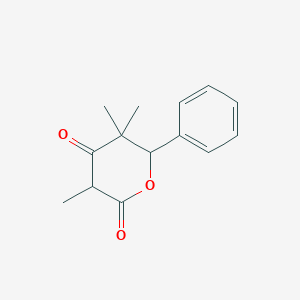
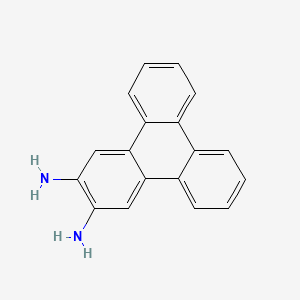
![Spiro[cyclobutane-1,9'-[9H]fluoren]-3-one](/img/structure/B14254470.png)
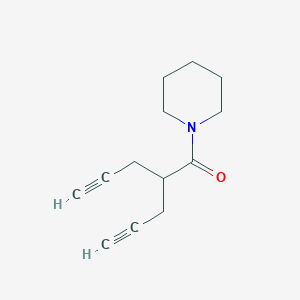
![1H-Isoindole-1,3(2H)-dione, 2-[(1-benzoyl-2-oxo-2-phenylethyl)thio]-](/img/structure/B14254484.png)
![(2S)-1-[(4-Methoxyphenyl)methoxy]-3-(triphenylmethoxy)propan-2-ol](/img/structure/B14254486.png)
![N-[4-[4-(3-Methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14254493.png)
